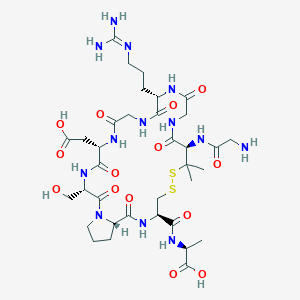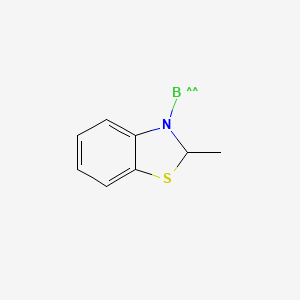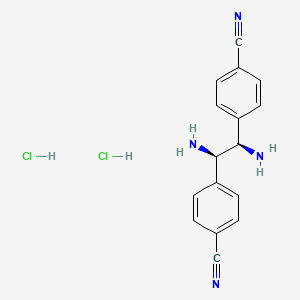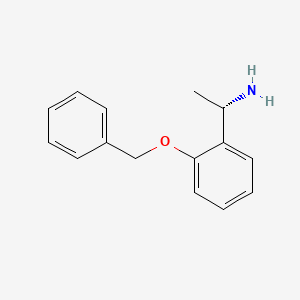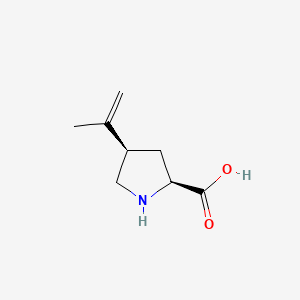![molecular formula C8H12N4O B568194 (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one CAS No. 111197-30-9](/img/structure/B568194.png)
(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[63002,5]undec-9-en-4-one is a complex organic compound with a unique structure that combines elements of azetidine, triazole, and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring, followed by the construction of the triazole and pyrazine rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
科学研究应用
Chemistry
In chemistry, (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine ring structures.
Triazole derivatives: Compounds containing triazole rings.
Pyrazine derivatives: Compounds with pyrazine ring structures.
Uniqueness
What sets (1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one apart is its unique combination of azetidine, triazole, and pyrazine rings in a single molecule. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
111197-30-9 |
|---|---|
分子式 |
C8H12N4O |
分子量 |
180.211 |
InChI |
InChI=1S/C8H12N4O/c1-8-4-7(13)11(8)2-3-12-6(8)5-9-10-12/h6H,2-5H2,1H3/t6-,8-/m0/s1 |
InChI 键 |
RHDWTIGCJFUDOC-XPUUQOCRSA-N |
SMILES |
CC12CC(=O)N1CCN3C2CN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


